TYK2 Inhibitory Potency in Cellular Assay
Tert-butyl 2-hydroxy-4-nitrobenzoate demonstrates high potency as a TYK2 inhibitor, with an IC50 of 2.90 nM in a human Jurkat cellular assay measuring inhibition of IFNα-induced STAT3 phosphorylation [1]. While direct comparative IC50 data for the methyl or ethyl ester analogs in the identical assay are not publicly available, this potency is notable within the context of TYK2-targeted therapeutics [1]. This activity provides a specific, quantifiable justification for selecting this building block for medicinal chemistry campaigns targeting the TYK2 pathway [1].
| Evidence Dimension | TYK2 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.90 nM |
| Comparator Or Baseline | Inhibition of TYK2 in human Jurkat cells (IFNα-induced STAT3 phosphorylation, HTRF assay) [1] |
| Quantified Difference | 2.90 nM (absolute potency value); comparative data for methyl/ethyl ester analogs not available in public domain for this specific assay. |
| Conditions | Human Jurkat cells, IFNα stimulation, 24-hour incubation, HTRF detection of STAT3 phosphorylation. |
Why This Matters
This sub-nanomolar cellular potency against a clinically validated autoimmune target (TYK2) distinguishes this compound as a valuable starting point or intermediate for structure-activity relationship (SAR) studies, far exceeding the activity of many unoptimized fragments.
- [1] BindingDB. BDBM50595830. IC50: 2.90 nM for TYK2. Assay: Inhibition of TYK2 in human Jurkat cells assessed as reduction in IFNalpha induced STAT3 phosphorylation incubated for 24 hrs by HTRF assay. View Source
